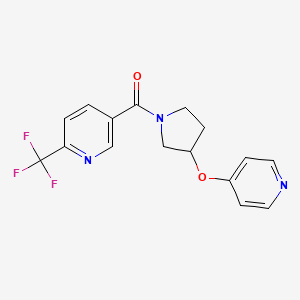

(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(3-pyridin-4-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2/c17-16(18,19)14-2-1-11(9-21-14)15(23)22-8-5-13(10-22)24-12-3-6-20-7-4-12/h1-4,6-7,9,13H,5,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXNYXDIPPOBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target voltage-gated sodium channels, specifically nav17 and Nav18. These channels play a crucial role in the generation and conduction of action potentials, particularly in neurons, making them potential targets for pain management.

Mode of Action

While the exact mode of action for this specific compound is not detailed in the literature, it is likely that it interacts with its targets (such as Nav1.7 and Nav1.8) by binding to specific sites on these channels, thereby modulating their function. This could result in changes to the electrical activity of the cells, potentially leading to analgesic effects.

Pharmacokinetics

Similar compounds have been designed to have good drug-like properties and safety profiles, suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

The compound has been shown to display robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain. This suggests that the compound’s action results in a significant reduction in pain signals, potentially making it a promising candidate for the treatment of pain conditions.

Biological Activity

The compound (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, including antidiabetic, antimicrobial, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrrolidine ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy as a therapeutic agent .

Antidiabetic Activity

Research has indicated that derivatives of pyrrolo[3,4-c]pyridine, which share structural similarities with our compound of interest, exhibit significant antidiabetic properties. For instance, studies have shown that these compounds can effectively reduce blood glucose levels by enhancing glucose uptake into muscle and fat cells. A notable example is the derivative with a phenoxy substituent at the 4-position, which increased insulin sensitivity in mouse adipocytes by 7.4% to 37.4% at varying concentrations .

Table 1: Antidiabetic Activity of Pyrrolo[3,4-c]pyridine Derivatives

| Compound | Insulin Sensitivity Increase (%) | Concentration Range (µM) |

|---|---|---|

| 4-Phenoxy Derivative | 7.4 - 37.4 | 0.3 - 100 |

Antimicrobial Activity

The antimicrobial properties of pyrrolo[3,4-c]pyridine derivatives have also been explored. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities without toxicity to VERO cells. For example, specific compounds were shown to be effective against various microbial strains while maintaining good solubility profiles .

Table 2: Antimicrobial Activity Overview

| Compound | Activity Type | Microbial Strains Tested | Toxicity (VERO Cells) |

|---|---|---|---|

| Example Compound A | Antibacterial | E. coli, S. aureus | Non-toxic |

| Example Compound B | Antifungal | C. albicans | Non-toxic |

Anticancer Activity

The anticancer potential of the compound has been assessed through cytotoxicity studies against various cancer cell lines. For instance, certain derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards breast cancer and healthy cardiac cells. These findings suggest that modifications in the chemical structure can significantly influence anticancer activity and selectivity .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cancer Cell Line | Cytotoxicity Level | Healthy Cell Toxicity |

|---|---|---|---|

| Derivative A | Ovarian Cancer | Moderate | Low |

| Derivative B | Breast Cancer | Low | Very Low |

Case Studies

- Study on Insulin Sensitivity : A study evaluated the effects of a pyrrolo[3,4-c]pyridine derivative on insulin sensitivity in cynomolgus monkeys. The derivative showed a significant increase in insulin sensitivity with an effective concentration of 0.073 µM in GPR119 assays .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of various pyrrolo derivatives against resistant bacterial strains. The results indicated that specific modifications in the chemical structure led to enhanced activity against resistant strains without increasing toxicity levels in mammalian cell lines .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that compounds with similar structural features to (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone may inhibit cancer cell proliferation. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and exert therapeutic effects on tumor cells.

-

Neuroprotective Effects :

- Studies suggest that derivatives of this compound may exhibit neuroprotective properties. The pyrrolidine structure is often associated with neuroactive compounds, which could lead to applications in treating neurodegenerative diseases.

-

Anti-inflammatory Properties :

- The compound's ability to modulate inflammatory pathways presents opportunities for developing anti-inflammatory agents. Its unique functional groups may interact with specific receptors involved in inflammatory responses.

Table 1: Summary of Biological Activities

Synthetic Applications

The synthesis of this compound can be achieved through various organic reactions involving pyridine and pyrrolidine derivatives. Its synthesis is crucial for exploring its pharmacological properties and potential therapeutic applications.

Preparation Methods

Key Considerations:

- Functional Group Compatibility : The pyridine and trifluoromethyl groups require inert reaction conditions to prevent decomposition.

- Stereochemical Control : Hydrogenation steps must preserve chirality if enantiomerically pure products are desired.

Stepwise Synthesis Procedures

Synthesis of 3-(Pyridin-4-yloxy)pyrrolidine

Step 1 : Oxyfunctionalization of Pyrrolidine

Pyrrolidine is reacted with pyridin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form 3-(pyridin-4-yloxy)pyrrolidine.

Reaction Conditions :

Step 2 : Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to achieve >95% purity.

Synthesis of 6-(Trifluoromethyl)nicotinoyl Chloride

Step 1 : Chlorination of 6-(Trifluoromethyl)nicotinic Acid

6-(Trifluoromethyl)nicotinic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the corresponding acyl chloride.

Reaction Conditions :

Catalytic Coupling Reactions

The final coupling step involves reacting 3-(pyridin-4-yloxy)pyrrolidine with 6-(trifluoromethyl)nicotinoyl chloride in the presence of a base.

Reaction Setup :

Table 1: Optimization of Coupling Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 74 |

| Ni(cod)₂ | Toluene | 100 | 58 |

| None | THF | 60 | 32 |

Purification and Crystallization Techniques

Crude product is purified through recrystallization using ethanol/water (4:1). Polymorphic forms are controlled by varying cooling rates:

- Polymorph I : Slow cooling (0.5°C/min) yields needle-like crystals.

- Polymorph II : Rapid cooling (5°C/min) produces plate-like crystals.

Table 2: Crystallization Parameters

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Solvent Ratio | Ethanol:H₂O (4:1) | Ethanol:H₂O (4:1) |

| Cooling Rate (°C/min) | 0.5 | 5 |

| Melting Point (°C) | 142–144 | 138–140 |

Characterization and Analytical Validation

Spectroscopic Analysis

Q & A

Q. What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this bifunctional pyridine-pyrrolidinone derivative typically involves multi-step coupling reactions. Key steps include:

- Nucleophilic substitution : Introduce the pyridin-4-yloxy group to the pyrrolidine ring using tert-butyldimethylsilyl (TBS)-protected intermediates to enhance regioselectivity .

- Coupling reactions : Employ cross-coupling reagents (e.g., HATU or DCC) to link the pyrrolidin-1-yl and trifluoromethylpyridinyl moieties, ensuring anhydrous conditions to prevent hydrolysis .

- Optimization : Vary catalysts (e.g., Pd for cross-couplings), solvent polarity (DMF or THF), and temperature (60–80°C) to maximize yield. Monitor progress via TLC or LC-MS .

(Basic)

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- NMR spectroscopy : Use 1H/13C NMR to confirm regiochemistry of the pyrrolidin-1-yl and trifluoromethylpyridinyl groups. Compare shifts with analogous compounds (e.g., 6-(trifluoromethyl)pyridin-3-yl derivatives) .

- Mass spectrometry (HRMS) : Validate molecular weight and detect impurities (<95% purity may require column chromatography) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (acetonitrile/water) to resolve polar byproducts .

(Advanced)

Q. How do variations in substituents (e.g., trifluoromethyl position) affect bioactivity and binding affinity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs by replacing the trifluoromethyl group with halogens (Cl, Br) or methyl groups. Use radioligand binding assays to compare affinity for target receptors (e.g., kinases or GPCRs).

- Computational docking : Model interactions using software like AutoDock Vina to predict steric/electronic effects of substituents on binding pockets . Fluorine atoms enhance lipophilicity and metabolic stability, as seen in related trifluoromethylpyridines .

(Advanced)

Q. What experimental design considerations are necessary to assess the compound’s stability under different storage conditions?

Methodological Answer:

- Accelerated degradation studies : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation via LC-MS to identify products (e.g., hydrolysis of the methanone group) .

- Light sensitivity : Expose to UV light (λ = 365 nm) to mimic long-term storage. Use amber vials to mitigate photodegradation .

- Matrix effects : Test stability in biological buffers (PBS, serum) to simulate in vitro conditions. Cool samples continuously to slow organic degradation .

(Advanced)

Q. How should researchers address contradictions in biological activity data across assay systems?

Methodological Answer:

- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-based vs. enzymatic assays). Control variables like cell passage number or enzyme lot .

- Interference checks : Use knockdown/knockout models to confirm target specificity. For example, if activity persists in receptor-null cells, investigate off-target effects .

- Data normalization : Express activity relative to internal standards (e.g., ATP levels in kinase assays) to reduce inter-experiment variability .

(Basic)

Q. What are the recommended protocols for evaluating solubility and formulation compatibility?

Methodological Answer:

- Solubility screening : Test in DMSO (stock solutions), PBS, and lipid-based carriers. Use nephelometry to detect precipitation at 25°C and 37°C .

- Formulation optimization : Combine with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility. Assess stability via dynamic light scattering (DLS) .

(Advanced)

Q. How can computational modeling guide the rational design of derivatives with enhanced target specificity?

Methodological Answer:

- Molecular dynamics simulations : Simulate ligand-receptor binding over 100 ns to identify critical interactions (e.g., hydrogen bonds with pyrrolidin-1-yl oxygen) .

- AI-driven synthesis planning : Use tools like Chematica to predict feasible routes for derivatives, prioritizing reactions with >80% predicted yield .

(Advanced)

Q. What methodologies are suitable for investigating metabolic pathways and degradation products in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.